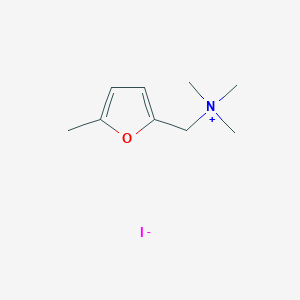

Ammonium, (5-methylfurfuryl)trimethyl-, iodide

Descripción general

Descripción

Es un potente agonista muscarínico, lo que significa que puede activar los receptores muscarínicos de acetilcolina en el cuerpo . Este compuesto se utiliza principalmente en la investigación científica debido a sus interacciones específicas con los receptores muscarínicos.

Mecanismo De Acción

El metilumetídeo ejerce sus efectos uniéndose a los receptores muscarínicos de acetilcolina, que son receptores acoplados a proteínas G que se encuentran en varios tejidos de todo el cuerpo. Al unirse, activa estos receptores, lo que lleva a una cascada de eventos de señalización intracelular. Esta activación puede dar lugar a varias respuestas fisiológicas, como la contracción del músculo liso, la secreción glandular y la modulación de la frecuencia cardíaca .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El metilumetídeo se puede sintetizar mediante un proceso de varios pasos que implica la reacción de alcohol 5-metilfurfurilo con trimetilamina en presencia de un agente yodante adecuado. La reacción generalmente procede en condiciones suaves, manteniendo la temperatura alrededor de 25-30 °C. El producto se purifica entonces mediante recristalización o cromatografía para obtener un compuesto de alta pureza.

Métodos de producción industrial

En un entorno industrial, la producción de metilumetídeo implica el uso de reactores a gran escala y sistemas automatizados para garantizar una calidad y un rendimiento constantes. El proceso incluye el control cuidadoso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares de pureza requeridos .

Análisis De Reacciones Químicas

Tipos de reacciones

El metilumetídeo sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El metilumetídeo puede oxidarse para formar varios productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.

Reducción: El compuesto se puede reducir para formar diferentes especies reducidas.

Sustitución: El metilumetídeo puede sufrir reacciones de sustitución nucleófila, donde el ion yoduro es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Las reacciones se llevan a cabo típicamente en disolventes acuosos u orgánicos a temperaturas elevadas.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, a menudo en disolventes anhidros.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del furano, mientras que la reducción puede producir varias formas reducidas del compuesto. Las reacciones de sustitución dan como resultado la formación de nuevos compuestos con diferentes grupos funcionales que reemplazan el ion yoduro .

Aplicaciones Científicas De Investigación

El metilumetídeo tiene varias aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar las interacciones con los receptores muscarínicos.

Biología: El metilumetídeo se emplea en estudios de las vías de señalización celular y la farmacología de los receptores.

Medicina: El compuesto se utiliza en la investigación farmacológica para investigar los efectos de los agonistas muscarínicos en varios procesos fisiológicos.

Comparación Con Compuestos Similares

Compuestos similares

Acetilcolina: El ligando natural de los receptores muscarínicos, la acetilcolina, comparte propiedades de unión similares con el metilumetídeo.

Oxotremorina: Otro agonista muscarínico, la oxotremorina, tiene efectos farmacológicos similares pero difiere en su estructura química.

Singularidad

El metilumetídeo es único debido a su alta especificidad y potencia como agonista muscarínico. Su origen sintético permite un control preciso sobre sus propiedades químicas, lo que lo convierte en una herramienta valiosa en entornos de investigación. Además, su estabilidad y facilidad de síntesis lo convierten en una opción preferida para estudiar la farmacología de los receptores muscarínicos .

Actividad Biológica

Ammonium, (5-methylfurfuryl)trimethyl-, iodide, also known as trimethyl[(5-methylfuran-2-yl)methyl]azanium iodide, is a quaternary ammonium compound with potential biological activity. This article explores its biological properties, including its effects on acetylcholine receptors, toxicity profiles, and possible therapeutic applications.

- Molecular Formula : C₉H₁₆INO

- Molecular Weight : 281.13 g/mol

- CAS Number : 1197-60-0

- Physical State : White powder

- Melting Point : 162 - 162.5 °C

Acetylcholine Receptor Interaction

Research indicates that this compound acts as an acetylcholine receptor antagonist , specifically blocking the uptake of atropine, which is significant for studying acetylcholine receptor properties in intestinal smooth muscle . This interaction suggests a potential role in modulating neurotransmission and could be relevant in conditions involving cholinergic signaling.

Acute Toxicity

The compound has been subjected to various toxicity studies. The following table summarizes key findings regarding its acute toxicity:

| Route of Administration | Species | LD50 (mg/kg) |

|---|---|---|

| Subcutaneous | Mouse | 33 |

| Intravenous | Mouse | 3,795 |

These results indicate a relatively high acute toxicity when administered subcutaneously compared to intravenous routes .

Potential Health Effects

The compound may cause several health effects upon exposure:

- Inhalation : May irritate the respiratory tract.

- Ingestion : Potentially harmful if swallowed.

- Skin Contact : May cause irritation and allergic reactions.

- Eyes : Possible irritation upon contact.

Chronic exposure may lead to iodism, with symptoms including skin rash and mucous membrane irritation .

Antimicrobial and Anticancer Properties

Compounds related to furan derivatives, including ammonium iodide, have shown promise in exhibiting antimicrobial and anticancer activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains and cancer cell lines, suggesting their utility in developing new therapeutic agents.

Study on Anticholinergic Effects

A notable study conducted by Paton et al. (1965) investigated the effects of methylfurmethide (the active component of ammonium iodide) on intestinal smooth muscle. The results demonstrated that the compound effectively blocked acetylcholine receptors, leading to decreased intestinal motility . This finding supports the potential application of this compound in treating gastrointestinal disorders.

Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of furan compounds related to ammonium iodide. Various in vitro assays were performed to assess their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Propiedades

IUPAC Name |

trimethyl-[(5-methylfuran-2-yl)methyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVJDFMEZKDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1197-60-0 (iodide) | |

| Record name | 5-Methylfurtrethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80931181 | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14172-53-3, 1197-60-0 | |

| Record name | 5-Methylfurtrethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylfurmethide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLFURTRETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1W11CO5XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.